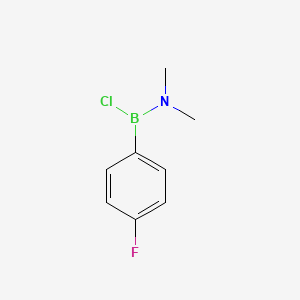
1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine is an organoboron compound characterized by the presence of a boron atom bonded to a chlorine atom, a fluorophenyl group, and a dimethylamine group
Preparation Methods
The synthesis of 1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, chloroborane, and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the reaction of 4-fluoroaniline with chloroborane to form an intermediate, which is then reacted with dimethylamine to yield the final product.
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful monitoring of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of new derivatives.
Oxidation and Reduction: The boron center can undergo oxidation to form boronic acids or reduction to form boranes.
Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include boronic acids, boranes, and substituted derivatives.
Scientific Research Applications
1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific application and target.
Comparison with Similar Compounds
1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine can be compared with other similar compounds, such as:
1-Chloro-1-phenyl-N,N-dimethylboranamine: Lacks the fluorine atom, which may affect its reactivity and applications.
1-Chloro-1-(4-chlorophenyl)-N,N-dimethylboranamine: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
1-Chloro-1-(4-methylphenyl)-N,N-dimethylboranamine: The presence of a methyl group instead of fluorine alters its steric and electronic properties.
Properties
CAS No. |
61373-26-0 |
|---|---|
Molecular Formula |
C8H10BClFN |
Molecular Weight |
185.43 g/mol |
IUPAC Name |
N-[chloro-(4-fluorophenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10BClFN/c1-12(2)9(10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
InChI Key |
PBPRYROTPNAHPQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)F)(N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















